
4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one
Overview
Description
4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 2979-69-3, molecular formula: C₁₂H₁₄O) is a synthetic tetralone derivative characterized by a fused bicyclic framework with two methyl groups at the 4-position of the dihydronaphthalenone core . It is synthesized from longifolene, a renewable natural product derived from turpentine oil, through multi-step reactions involving sulfonylation and triazole moiety incorporation . This compound serves as a key intermediate in designing bioactive molecules, particularly antiproliferative agents, due to its structural rigidity and lipophilicity, which enhance cellular uptake and target binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one involves the copper-catalyzed annulation-cyanotrifluoromethylation of 1,7-enynes. This method uses Togni’s reagent and trimethylsilyl cyanide (TMSCN) under mild conditions to produce the desired compound with high stereoselectivity and good yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated naphthalenones
Scientific Research Applications
Pharmaceutical Applications
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Synthesis of Active Pharmaceutical Ingredients (APIs) :
- 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one serves as a precursor in the synthesis of various APIs due to its naphthalene structure, which is prevalent in many medicinal compounds.
- Antidepressant Development :
- Anticancer Research :
Chemical Synthesis Applications
- Organic Synthesis :
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Material Science :
- The compound can be employed in the development of novel materials, including polymers and coatings, due to its stability and structural characteristics.
Case Study 1: Antidepressant Activity
A study conducted on naphthalene derivatives indicated that modifications on the 4-position could enhance the binding affinity to serotonin receptors, suggesting that this compound could be optimized for better therapeutic effects against depression .
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry project, researchers successfully utilized this compound as a key intermediate to produce a series of new compounds with potential anti-inflammatory properties. The reaction conditions included the use of aluminum chloride as a catalyst under reflux conditions, yielding a high purity product suitable for biological testing .
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity.
Comparison with Similar Compounds
The biological activity and physicochemical properties of 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives vary significantly based on substituent patterns. Below is a detailed comparison:
Substituent Effects on Bioactivity
Structural and Physicochemical Differences
- Lipophilicity : The 4,4-dimethyl group increases lipophilicity (logP ~2.8) compared to hydroxylated derivatives (e.g., 2,8-dihydroxy-DHN, logP ~1.2), enhancing membrane permeability .
- In contrast, methoxy or benzylidene substituents (e.g., 4-methoxybenzylidene-DHN) adopt planar geometries with dihedral angles >70°, favoring π-π stacking .
- Solubility : Hydroxylated derivatives (e.g., 4,6,8-trihydroxy-DHN) exhibit higher aqueous solubility but reduced bioavailability due to rapid metabolism .
Key Structure-Activity Relationships (SAR)
Position of Substituents : Methyl groups at the 4-position improve steric stabilization, while substitutions at the 2- or 7-position (e.g., fluorine in E-7-fluoro-DHN) modulate electronic effects .
Functional Groups : Sulfonyl-triazole moieties in 4,4-dimethyl-DHN derivatives enable hydrogen bonding with cellular targets, whereas hydroxyl groups in natural DHNs favor antioxidant properties .
Biological Activity
4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a naphthalene core modified with two methyl groups and a ketone functional group. This configuration suggests potential interactions with biological targets such as enzymes and receptors.
Retinoid-like Activity
Research indicates that derivatives of this compound exhibit retinoid-like activity. These compounds can bind to retinoid receptors and may function as either agonists or antagonists. Retinoids are crucial in various biological processes, including cell differentiation and proliferation. Studies show that certain derivatives can modulate gene expression related to skin health and cancer treatment .
Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. For instance, derivatives have shown significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the micromolar range . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.0 | Apoptosis induction |
A549 (lung cancer) | 10.0 | Cell cycle arrest in G0/G1 phase |
HepG2 | 8.0 | Reactive oxygen species generation |
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis .
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer progression, such as NAD(P)H quinone oxidoreductase 1 (NQO1), which is often overexpressed in tumors .
Study on Anticancer Activity
A study conducted by Valença et al. explored the cytotoxic effects of various naphthoquinone derivatives, including those based on this compound. The findings indicated that compounds with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells .
Clinical Implications
Given the promising results from preclinical studies, further exploration into the pharmacokinetics and pharmacodynamics of this compound is warranted. Its potential as a therapeutic agent for cancers resistant to conventional treatments could be significant.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one?
The compound is typically synthesized via Claisen-Schmidt condensation reactions. For example, reacting this compound with arylidene derivatives (e.g., 4-methoxybenzylidene) in chloroform under controlled temperatures (273–278 K) yields regioselective products. Recrystallization from ethanol or methanol is used for purification, achieving yields up to 58% . Alternative routes involve Fe(acac)₂-catalyzed cyclization of oxime esters and ammonium acetate, forming pyridine derivatives through α-iminyl radical cation intermediates .
Q. How is the crystal structure of this compound determined?
X-ray crystallography is the gold standard. The compound crystallizes in monoclinic space groups (e.g., P2₁/n), with refinement using SHELXL software. Key parameters include C–H bond lengths (0.93–0.98 Å) and chair conformations of the cyclohexanone ring. Hydrogen bonding (e.g., C–H···π interactions) and torsion angles (e.g., 175.2° for olefinic bonds) are critical for confirming stereochemistry . Data collection and refinement protocols should exclude reflections affected by beamstop artifacts .
Q. What analytical techniques are used to characterize this compound?
- NMR : Proton and carbon NMR confirm substitution patterns and regioselectivity. For example, methyl groups at C4 show distinct singlet peaks (~1.30 ppm) .
- XRD : Resolves dihedral angles between aromatic rings (e.g., 51.7°) and validates chair conformations .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 203.1) .
Advanced Research Questions
Q. How does 4,4-dimethyl substitution influence regioselectivity in 1,3-dipolar cycloadditions?
The 4,4-dimethyl group sterically directs dipolarophiles (e.g., nitriloxides) to specific positions. For instance, reactions with para-tolylnitriloxide yield products where the dipole adds to the less hindered carbonyl site, achieving >90% regioselectivity. Computational studies (DFT) support steric and electronic effects dictating transition-state stability .
Q. What mechanistic insights explain its role in α-iminyl radical cation reactions?
In Fe(acac)₂-catalyzed systems, the compound undergoes 1,5-hydrogen atom transfer (1,5-HAT) triggered by α-iminyl radical cations. This generates intermediates (e.g., 91/92 in Scheme 6d) that undergo cyclization or ring-opening to form pyridines. Radical trapping experiments (e.g., TEMPO) and EPR spectroscopy validate the radical pathway .
Q. How can computational methods resolve stereochemical ambiguities in its derivatives?
- ECD Spectroscopy : Experimental electronic circular dichroism (ECD) is compared with time-dependent DFT calculations to assign absolute configurations (e.g., (4S,9S) vs. (4R,9R) isomers). Key Cotton effects at 248 nm (positive) and 280 nm (negative) correlate with computational data .
- Molecular Dynamics : Simulates hydrophobic interactions with protein targets (e.g., kinase inhibitors), guiding halogen-substitution strategies to enhance metabolic stability .
Q. What strategies optimize its bioactivity in drug discovery?
- Halogenation : Bromine or fluorine substitution at C7 enhances cell permeability and binding affinity (e.g., to adenosine receptors) .
- Arylidene Modifications : Substituents like 4-methoxybenzylidene improve antineoplastic activity by modulating π-π stacking with DNA helicases .
Q. Methodological Notes
- Synthetic Optimization : Use low-temperature stirring (≤278 K) to prevent side reactions during Claisen-Schmidt condensations .
- Crystallography : Refine H atoms as riding models with isotropic displacement parameters (Uiso = 1.2–1.5Ueq) .
- Bioactivity Assays : Screen derivatives against fungal CYP51 or cancer cell lines (e.g., MCF-7) using IC₅₀ protocols .
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDVZOXPHYFANX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284810 | |
Record name | 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-69-3 | |
Record name | 2979-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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